molecular formula C18H18N4O2 B14085515 5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(4-methoxyphenyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14085515
M. Wt: 322.4 g/mol
InChI Key: BXKYAIKCUWOMLJ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-hydroxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide
  • 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-amine
  • 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-N~3~-[2-(2-pyridyl)ethyl]-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-24-15-7-5-13(6-8-15)16-12-17(22-21-16)18(23)20-11-9-14-4-2-3-10-19-14/h2-8,10,12H,9,11H2,1H3,(H,20,23)(H,21,22)

InChI Key

BXKYAIKCUWOMLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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